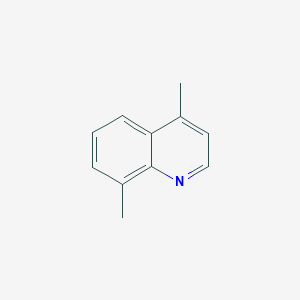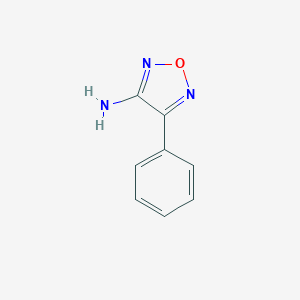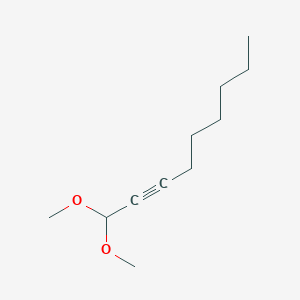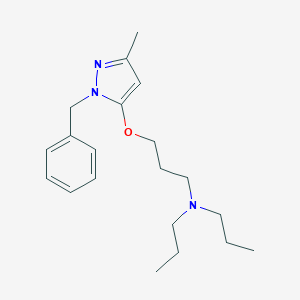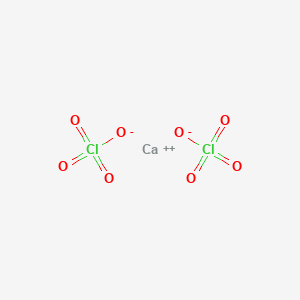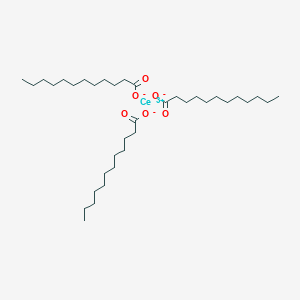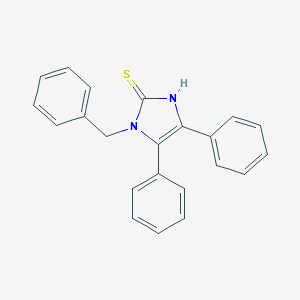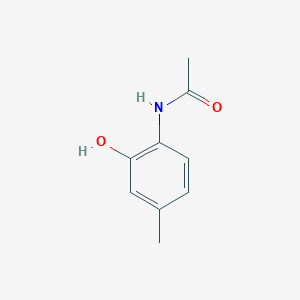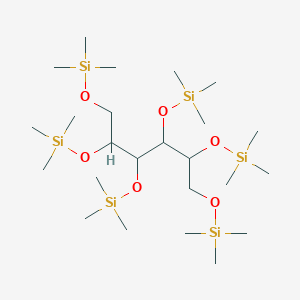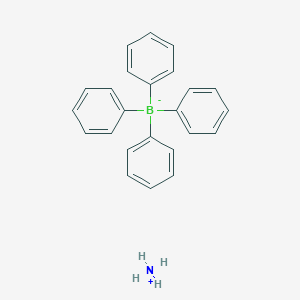
N-(3-Aminopropyl)dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)dodecanamide, also known as AP-12, is a synthetic compound that belongs to the class of amides. It is a lipophilic molecule that can easily penetrate cell membranes and interact with various intracellular targets. AP-12 has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Wirkmechanismus
The mechanism of action of N-(3-Aminopropyl)dodecanamide is not fully understood. However, it is believed to interact with various intracellular targets, including ion channels, receptors, and enzymes. N-(3-Aminopropyl)dodecanamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in excitable cells. It has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(3-Aminopropyl)dodecanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3-Aminopropyl)dodecanamide has also been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, N-(3-Aminopropyl)dodecanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-Aminopropyl)dodecanamide is its lipophilic nature, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(3-Aminopropyl)dodecanamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of N-(3-Aminopropyl)dodecanamide is its potential toxicity, as it has been shown to induce cytotoxicity in some cell lines at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-Aminopropyl)dodecanamide. One area of interest is the development of N-(3-Aminopropyl)dodecanamide as a therapeutic agent for neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of N-(3-Aminopropyl)dodecanamide, as this may provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(3-Aminopropyl)dodecanamide in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(3-Aminopropyl)dodecanamide involves the reaction of dodecanoic acid with 3-aminopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3-Aminopropyl)dodecanamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)dodecanamide has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. N-(3-Aminopropyl)dodecanamide has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
10375-08-3 |
|---|---|
Produktname |
N-(3-Aminopropyl)dodecanamide |
Molekularformel |
C15H32N2O |
Molekulargewicht |
256.43 g/mol |
IUPAC-Name |
N-(3-aminopropyl)dodecanamide |
InChI |
InChI=1S/C15H32N2O/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16/h2-14,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
FTRKNUBBAPIZMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCCN |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCCN |
Andere CAS-Nummern |
10375-08-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



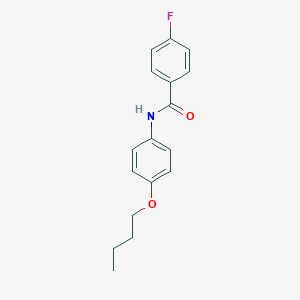
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
